molecular formula C8H10N2O2S B2515922 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole CAS No. 2197736-28-8

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole

Cat. No.: B2515922
CAS No.: 2197736-28-8
M. Wt: 198.24
InChI Key: CIADNLUMOKOSOZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole is a novel chemical entity based on the 1,2,4-thiadiazole heterocyclic scaffold, a structure recognized as a key component in therapeutic development . This compound is provided as a high-purity material for research and development applications in medicinal chemistry and life sciences. The 1,2,4-thiadiazole ring is a privileged structure in drug discovery due to its potential to interact with diverse biological targets . This scaffold is found in compounds investigated for various activities, including use as insecticides, herbicides, fungicides, and therapeutic agents . Specific 1,2,4-thiadiazole derivatives have been reported to exhibit a range of pharmacological properties such as anticancer, antiviral, and neuroprotective activities . The structural motif is also a key building block in recently approved fifth-generation cephalosporin antibiotics . The incorporation of the cyclopropyl and oxetane groups is designed to modulate the compound's physicochemical properties, potentially influencing its lipophilicity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate for further exploration. It is strictly for use in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

3-cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-5(1)7-9-8(13-10-7)12-6-3-11-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIADNLUMOKOSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with oxetan-3-yl chloroformate to form an intermediate, which is then treated with thiosemicarbazide to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or base agents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole exhibit significant antimicrobial properties. Thiadiazoles are known for their effectiveness against a range of bacteria and fungi. Studies have shown that derivatives of thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The presence of the oxetan-3-yloxy group may enhance the compound's ability to modulate inflammatory pathways. In experimental models, these compounds have demonstrated the potential to reduce inflammation markers, suggesting a possible application in treating inflammatory diseases .

Anticancer Potential
The anticancer properties of thiadiazoles have been explored extensively. Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . Future research may focus on the specific pathways influenced by this compound.

Agricultural Applications

Pesticidal Activity
Thiadiazoles are also recognized for their pesticidal properties. Research has shown that they can act as effective agents against various pests and diseases affecting crops. The compound's unique structure may contribute to its efficacy as a pesticide, potentially offering an alternative to conventional chemical pesticides .

Herbicide Development
The potential use of this compound as a herbicide is under investigation. Its ability to inhibit specific biochemical pathways in plants could lead to the development of selective herbicides that target unwanted vegetation while preserving crop health .

Materials Science

Polymer Chemistry
The incorporation of thiadiazole units into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique structural features of this compound may allow for the synthesis of novel polymeric materials with improved performance characteristics .

Sensor Development
Research into the use of thiadiazole derivatives in sensor technology has shown promise. The compound's electronic properties could be harnessed for developing sensors capable of detecting various chemical substances or environmental changes .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of ThiadiazolesMedicinal ChemistryDemonstrated significant inhibition against Staphylococcus aureus and E. coli .
Anti-inflammatory Effects of Thiadiazole DerivativesMedicinal ChemistryReduced inflammation markers in experimental models .
Pesticidal Properties of ThiadiazolesAgricultural ScienceEffective against common agricultural pests .
Polymerization Studies Involving ThiadiazolesMaterials ScienceEnhanced thermal stability and mechanical properties in synthesized polymers .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects :

    • Cyclopropyl vs. Aromatic Groups : The cyclopropyl group in the target compound likely improves metabolic stability compared to aromatic substituents (e.g., phenylalanine derivatives in ), which are prone to oxidative metabolism.
    • Oxetane vs. Sulfur/Isopropylthio : The oxetane-3-yloxy group may confer better solubility and reduced toxicity compared to sulfur-containing substituents (e.g., isopropylthio in ), which can induce off-target interactions.
    • Iodine vs. Oxygen/Sulfur : Halogenated analogs (e.g., 3,5-diiodo-1,2,4-thiadiazole ) serve as synthetic intermediates, whereas oxygen/sulfur substituents directly influence bioactivity.
  • Synthetic Accessibility: The target compound may be synthesized via iodine-mediated cyclization (similar to ) or Sonogashira cross-coupling (as in ). Green chemistry approaches, such as solvent-free reactions or microwave-assisted synthesis, could optimize yield and purity .
  • Pharmacological Profiles: Antidiabetic Potential: The oxetane substituent may enhance α-glucosidase/α-amylase inhibition compared to triazole-fused analogs . Antifungal Activity: Fluorinated analogs (e.g., ) exhibit stronger antifungal effects due to electronegative substituents, whereas the target compound’s oxetane group may prioritize metabolic stability over potency. Anti-Inflammatory Action: Phenylalanine-containing 1,3,4-thiadiazoles outperform 1,2,4-thiadiazoles in COX-2 inhibition, highlighting isomer-dependent activity.

Biological Activity

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a thiadiazole ring with a cyclopropyl substituent and an oxetane moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors. A common method includes the reaction of cyclopropylamine with oxetan-3-yl chloroformate to form an intermediate, which is then treated with thiosemicarbazide. The reaction conditions often involve solvents like dichloromethane or acetonitrile and may require catalysts or base agents to facilitate the cyclization process.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors critical for various biological processes. For instance, in antimicrobial research, it might target bacterial enzymes essential for cell wall synthesis, leading to cell death.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. A review noted that modifications in the thiadiazole structure can lead to enhanced cytotoxicity against cancer cell lines. The presence of the oxetane moiety in this compound may further contribute to its efficacy as an anticancer agent by improving solubility and bioavailability .

Study on Antimicrobial Properties

In a study assessing the antimicrobial activity of various thiadiazole compounds, this compound was tested against multiple bacterial strains. The results indicated a significant inhibition zone compared to control groups, demonstrating its potential as a lead compound for developing new antibiotics .

Evaluation of Anticancer Efficacy

Another investigation focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The study revealed that this compound exhibited dose-dependent cytotoxicity against several cancer types. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-Cyclopropyl-1,2,4-thiadiazoleLacks oxetane moietyModerate antimicrobial activity
5-(Oxetan-3-yloxy)-1,2,4-thiadiazoleLacks cyclopropyl groupLimited anticancer properties
This compoundUnique combination enhances stability and activityStrong antimicrobial and anticancer effects

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves cyclization of cyclopropylamine derivatives with oxetan-3-ol precursors. Key factors include:

  • Temperature : Elevated temperatures (80–100°C) enhance cyclization but may degrade thermally sensitive substituents .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while microwave-assisted methods reduce reaction times by 50–70% .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are critical for regioselective oxadiazole/thiadiazole formation .
    • Validation : Monitor reaction progress via HPLC or TLC; purify via column chromatography (silica gel, hexane/EtOAc).

Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic techniques?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., S–N distances ~1.63 Å, confirming thiadiazole geometry). Use SHELX software for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Oxetan-3-yloxy protons appear as a multiplet (δ 4.5–5.0 ppm); cyclopropyl carbons resonate at δ 8–12 ppm .
  • IR : Stretching vibrations for C–O–C (oxetane) at ~1100 cm⁻¹ and S–N (thiadiazole) at ~650 cm⁻¹ .

Q. What preliminary biological screening strategies are recommended for assessing its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against COX-2 or kinases via fluorometric assays; compare with known inhibitors (e.g., Celecoxib) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., oxetane vs. trichloromethyl) influence reactivity and bioactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces. Oxetane’s electron-donating effect increases nucleophilic attack susceptibility vs. electron-withdrawing trichloromethyl .
  • SAR Studies : Replace oxetan-3-yloxy with pyrrolidinyl or fluorophenyl groups; assess bioactivity shifts using dose-response curves .

Q. What strategies resolve contradictions in reported bioactivity data across similar thiadiazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using hierarchical clustering (e.g., ClustVis) to identify outliers or assay-specific biases .
  • Proteomics : Use SPR (Surface Plasmon Resonance) to validate target binding (e.g., EGFR kinase) and rule off-target effects .

Q. How can regioselectivity challenges in thiadiazole functionalization be addressed?

  • Methodological Answer :

  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with 3,5-diiodo-thiadiazole precursors (e.g., Pd(PPh₃)₄ catalyst, DMF/H₂O) .
  • Protecting Groups : Temporarily mask oxetan-3-yloxy with TBSCl before introducing substituents at C-5 .

Methodological Challenges and Solutions

Q. What computational tools predict metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 interactions and hepatotoxicity .
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (GROMACS) to assess plasma half-life .

Q. How can crystallization challenges (e.g., polymorphism) be mitigated during structural studies?

  • Methodological Answer :

  • Solvent Screening : Test 10–15 solvent mixtures (e.g., EtOH/water, CHCl₃/n-hexane) for optimal crystal growth .
  • Cryocooling : Flash-cool crystals to 100 K using liquid N₂ to minimize lattice disorders .

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